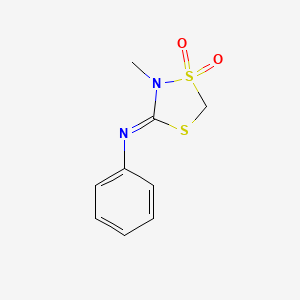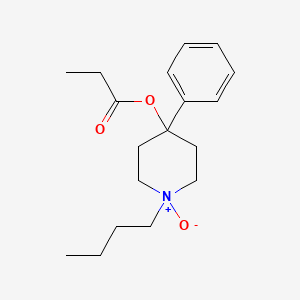
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione typically involves the reaction of 2-methylpropan-1-amine with phenylisothiocyanate in the presence of a solvent like toluene. This reaction forms 1-(2-methylpropyl)-3-phenylthiourea, which then undergoes cyclization with sodium acetate and chloroacetic acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of (3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or disrupting cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z,5Z)-3,5-bis(phenylimino)-1,2-dithiolan-4-yl
- 3H-[1,2]dithiolo[3,4-b]quinolin-4(9H)-one
Uniqueness
(3Z)-2-Methyl-3-(phenylimino)-1lambda~6~,4,2-dithiazolidine-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65168-83-4 |
|---|---|
Molekularformel |
C9H10N2O2S2 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxo-N-phenyl-1,4,2-dithiazolidin-3-imine |
InChI |
InChI=1S/C9H10N2O2S2/c1-11-9(14-7-15(11,12)13)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
PDENABCFDMBRKG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC2=CC=CC=C2)SCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)



